molecular formula C4H8ClNO B8045303 (S)-2-Aminobut-3-yn-1-ol HCl

(S)-2-Aminobut-3-yn-1-ol HCl

Cat. No.: B8045303
M. Wt: 121.56 g/mol
InChI Key: RYXAXGYGXKDYOX-WCCKRBBISA-N
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Description

(S)-2-Aminobut-3-yn-1-ol Hydrochloride (CAS 898818-92-3) is a chiral building block of high value in synthetic organic chemistry and medicinal chemistry research. This compound, with the molecular formula C₄H₈ClNO and a molecular weight of 121.56 g/mol, integrates both an amine group and a terminal alkyne functionality on a chiral ethanolamine backbone . The terminal alkyne group makes it a versatile precursor for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the synthesis of triazole-based scaffolds and bioconjugation . Furthermore, its chiral (S)-configured center allows for the stereoselective synthesis of more complex molecules, serving as a critical intermediate for developing pharmaceuticals, chemical probes, and functional materials. It is supplied as a hydrochloride salt to enhance its stability and shelf life. The product should be stored refrigerated at 2-8°C . (S)-2-Aminobut-3-yn-1-ol HCl is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-aminobut-3-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAXGYGXKDYOX-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves the addition of carbon nucleophiles to C-alkynyl imines , generated in situ from C-alkynyl N-Boc-N,O-acetals. A chiral Brønsted base catalyst, such as a cinchona alkaloid derivative, facilitates asymmetric induction, yielding syn-configured propargylamines with high enantiomeric excess (e.e.).

Representative Protocol:

  • Imine Formation : React C-alkynyl N-Boc-N,O-acetal with a Brønsted acid to generate the imine.

  • Nucleophilic Addition : Introduce a malonate ester or β-keto ester under catalytic conditions (e.g., 5 mol% chiral catalyst, −20°C to 25°C).

  • Deprotection and Salt Formation : Remove the Boc group using HCl in dioxane, followed by precipitation of the hydrochloride salt.

Key Data:

ParameterValueSource
CatalystCinchona-derived Brønsted base
Temperature−20°C to 25°C
Enantiomeric Excess (e.e.)Up to 98%
Yield70–85%

Diastereoselective Methods Using Chiral Auxiliaries

Diastereoselective synthesis offers an alternative route by employing chiral auxiliaries to control stereochemistry. This approach is particularly useful when catalytic methods are incompatible with substrate functional groups.

Auxiliary-Based Strategy

Resolution of Racemic Mixtures

Racemic resolution remains a viable method for obtaining enantiopure (S)-2-aminobut-3-yn-1-ol hydrochloride, particularly when asymmetric synthesis proves challenging.

Kinetic Resolution via Enzymatic Catalysis

Lipases or esterases selectively acylate one enantiomer of the racemic free base, enabling separation of the (S)-isomer. Subsequent hydrolysis and HCl treatment yield the hydrochloride salt.

Typical Conditions:

ParameterValueSource
EnzymeCandida antarctica lipase B
Acylating AgentVinyl acetate
Resolution Efficiency90–95% e.e.

Hydrochloride Salt Formation

The final step in all synthetic routes involves converting the free base amine to its hydrochloride salt. This enhances stability, crystallinity, and solubility in aqueous media.

Standard Protocol:

  • Dissolve the free base in anhydrous ethanol or diethyl ether.

  • Bubble dry HCl gas through the solution at 0–5°C.

  • Filter the precipitated hydrochloride salt and wash with cold ether.

  • Dry under vacuum to constant weight.

Critical Parameters:

  • Solvent Choice : Ethanol minimizes byproduct formation.

  • Temperature Control : Prevents decomposition of the alkyne.

Industrial-Scale Production Considerations

Large-scale synthesis demands optimized processes for cost-effectiveness and safety. Continuous flow reactors and catalytic recycling are pivotal for industrial applications.

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with immobilized chiral catalysts.

  • Benefits : Enhanced heat/mass transfer, reduced reaction times (≤1 hour), and higher yields (80–90%).

Purification Techniques

  • Crystallization : Use ethanol/water mixtures for high-purity (>99%) product.

  • Chromatography : Reserved for small-scale high-value batches .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobut-3-yn-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Aminobut-3-yn-1-ol HCl has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its alkyne functional group enables participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for drug development and bioconjugation strategies.

Table 1: Synthetic Applications of this compound

Reaction TypeDescriptionReference
CuAACFormation of 1,2-triazoles for drug candidates
Pictet-Spengler ReactionSynthesis of tetrahydroisoquinoline derivatives
Multicomponent ReactionsConstruction of complex polycyclic architectures

Biochemical Studies

The compound has been utilized in studies examining the biosynthesis and translational control of terminal alkyne amino acids. Research has shown that certain bacteria can produce such compounds, indicating their potential role as cytotoxic metabolites in host defense mechanisms .

Case Study: Biosynthesis in Streptomyces spp.
A study demonstrated that Streptomyces catenulae could synthesize (S)-2-Aminobut-3-yne derivatives, suggesting a pathway for producing these compounds in a biological context. This finding opens avenues for exploring natural product synthesis and its applications in drug discovery .

Protein Engineering

This compound is being explored as a non-canonical amino acid for protein engineering applications. Its incorporation into proteins can enhance stability and alter functionality, providing tools for developing novel therapeutic proteins.

Table 2: Applications in Protein Engineering

ApplicationDescriptionReference
Non-canonical Amino AcidEnhances protein stability and functionality
Fluorescent ProbesUsed to tag proteins for imaging studies

Mechanism of Action

The mechanism of action of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(S)-2-Aminobut-3-en-1-ol HCl 219803-57-3 C₄H₈ClNO 121.5 Amino alcohol, alkene, hydrochloride Alkene (C3), secondary alcohol (C1)
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl 63024-25-9 C₁₄H₁₆ClNO₂ 265.74 Amino ester, naphthyl, hydrochloride Ester (methyl), naphthalene (C3)

Key Observations:

Backbone Complexity: The amino alcohol (S)-2-Aminobut-3-en-1-ol HCl has a simple four-carbon chain, facilitating reactivity at the alkene and hydroxyl groups. (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl features a bulky naphthalene ring, which may sterically hinder reactions but enhance aromatic interactions .

Functional Group Reactivity: The alkene in (S)-2-Aminobut-3-en-1-ol HCl is amenable to Au-catalyzed hydroamination or cycloisomerization, as described in homogeneous gold catalysis literature . The ester group in (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl could undergo hydrolysis or serve as a protecting group in peptide synthesis.

Chirality and Applications :

  • Both compounds are chiral, making them valuable in enantioselective catalysis or drug design. The naphthalene derivative’s aromaticity may enhance binding in receptor-targeted molecules .

Biological Activity

(S)-2-Aminobut-3-yn-1-ol hydrochloride, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(S)-2-Aminobut-3-yn-1-ol HCl is an amino alcohol with the following chemical formula:

C4H9NOHCl\text{C}_4\text{H}_9\text{NO}\cdot \text{HCl}

It features a propargyl group that contributes to its reactivity and biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, a study demonstrated that this compound significantly inhibited the proliferation of HCT116 colorectal cancer cells, with an IC50 value in the micromolar range .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT1162.2Induction of apoptosis via ERK pathway
A3751.5Inhibition of cell migration

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage. In vitro experiments using PC12 cells showed that treatment with this compound reduced cell death caused by corticosterone exposure, indicating its potential as a neuroprotective agent .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Research indicates that it can significantly inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The observed IC50 for nitric oxide production was approximately 11 µM, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • ERK Pathway Modulation : The compound's ability to induce apoptosis in cancer cells is linked to its modulation of the ERK signaling pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Oxidative Stress Reduction : It enhances cellular antioxidant defenses, thereby reducing oxidative stress and protecting neuronal cells from injury.

Case Study 1: Antitumor Efficacy in Colorectal Cancer

In a controlled study, this compound was administered to HCT116 xenograft models in nude mice. The results indicated significant tumor regression at a dosage of 25 mg/kg per day over two weeks, supporting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Experimental Models

A series of experiments involving PC12 cells treated with corticosterone demonstrated that this compound significantly reduced cell death and preserved neuronal function, suggesting its utility in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemical configuration of (S)-2-Aminobut-3-yn-1-ol HCl?

  • Methodological Answer : Chiral HPLC paired with polarimetric detection is optimal for assessing enantiomeric purity. X-ray crystallography can unambiguously confirm the (S)-configuration via single-crystal analysis. Additionally, 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve diastereotopic protons. Cross-validate results using vibrational circular dichroism (VCD) for secondary confirmation .

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

  • Methodological Answer : Follow guidelines from analogous hydrochloride salts (e.g., L-glycine HCl): use nitrile gloves, fume hoods for weighing, and avoid prolonged skin exposure. Store in airtight containers under inert gas (N2_2/Ar) to minimize hygroscopic degradation. Emergency rinsing protocols for eye/skin contact should align with SDS standards for aminol hydrochlorides .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) on propargyl alcohol precursors. Chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry. Post-synthesis, recrystallize in ethanol/HCl to isolate the (S)-enantiomer, monitoring purity via chiral HPLC .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The terminal alkyne acts as a π-ligand, enabling Au(I/III)-catalyzed cycloisomerization or hydroamination. For Pd-catalyzed cross-couplings (e.g., Sonogashira), pre-activate the alkyne via silylation (TMS-protected) to prevent side reactions. Computational studies (DFT) can map alkyne-metal interactions to optimize regioselectivity .

Q. What strategies resolve discrepancies in reported catalytic efficiencies of this compound derivatives across studies?

  • Methodological Answer : Systematically vary ligand-to-metal ratios, counterions (e.g., Cl^- vs. OTf^-), and solvent polarity (MeCN vs. DCM). Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps. Meta-analyses of reaction conditions (temperature, pressure) can isolate confounding variables .

Q. How can the stability of this compound under aerobic vs. inert conditions be quantitatively compared?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and 1H^1H-NMR. Under O2_2, monitor alkyne oxidation to ketones via GC-MS. Under N2_2, assess HCl dissociation via conductivity measurements. Compare degradation rate constants (k) using Arrhenius modeling .

Experimental Design & Data Contradiction Analysis

Q. What experimental controls are critical for reproducibility in hydrogenation reactions involving this compound?

  • Methodological Answer : Include (1) catalyst-free controls to rule out thermal pathways, (2) deuterium labeling (D2_2 vs. H2_2) to track H-transfer mechanisms, and (3) chiral additives (e.g., cinchona alkaloids) to test stereochemical leakage. Use Lindlar catalyst vs. Pd/C to differentiate alkyne vs. alkene selectivity .

Q. How can researchers address conflicting NMR data for this compound in different deuterated solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) may obscure NH/OH signals. Use 15N^{15}N-labeling to resolve amine proton coupling. Alternatively, employ DOSY NMR to distinguish aggregation effects. Cross-reference with X-ray structures to validate assignments .

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